![molecular formula C11H9BrN2O2 B6642273 N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide](/img/structure/B6642273.png)
N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide
Overview
Description
N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide, also known as BMF-3, is a chemical compound that belongs to the class of pyridine derivatives. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Antibacterial Activities : One study synthesized a related compound, N-(4-bromophenyl)furan-2-carboxamide, which demonstrated significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This compound showed particular effectiveness against NDM-positive bacteria A. baumannii, compared to various commercially available drugs (Siddiqa et al., 2022).
Synthesis and Reactivity : Another research focused on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, related to N-(quinolin-6-yl)furan-2-carboxamide. This study explored the compound's electrophilic substitution reactions, which are crucial in medicinal chemistry (El’chaninov & Aleksandrov, 2017).
Antiprotozoal Agents : A study synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, showing strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum. This indicates potential antiprotozoal applications (Ismail et al., 2004).
Neuroinflammation Imaging : Research involving PET imaging focused on targeting microglia and neuroinflammation. Compounds like 5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide showed potential in imaging neuroinflammation-related to various neuropsychiatric disorders (Horti et al., 2019).
Anticancer Activities : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized for targeting the epidemal growth factor receptor (EGFR) as anticancer agents. Some compounds exhibited potent activities against various cancer cell lines, indicating their potential as EGFR inhibitors (Lan et al., 2017).
properties
IUPAC Name |
N-(3-bromo-5-methylpyridin-2-yl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-9(12)10(13-5-7)14-11(15)8-2-3-16-6-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGMOZHFLJYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C2=COC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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